molecular formula C9H12O2S B13994745 1-(Methanesulfonyl)-2,3-dimethylbenzene CAS No. 811412-96-1

1-(Methanesulfonyl)-2,3-dimethylbenzene

Katalognummer: B13994745
CAS-Nummer: 811412-96-1
Molekulargewicht: 184.26 g/mol
InChI-Schlüssel: FYWAJRTVIKZVRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O2S It is a derivative of benzene, characterized by the presence of two methyl groups and a methylsulfonyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-(methylsulfonyl)benzene can be synthesized through a two-step continuous-flow process involving diazotization and methanethiolation . This method significantly reduces the reaction time and minimizes the accumulation of diazonium salts, leading to a higher yield of the desired product.

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and safety. The process involves the use of a continuous-flow device, which allows for precise control of reaction conditions and reduces the risk of hazardous by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or methylsulfonyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-3-(methylsulfonyl)benzene has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,2-dimethyl-3-(methylsulfonyl)benzene involves its interaction with various molecular targets and pathways. The methylsulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Dimethylbenzene: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    1,3-Dimethyl-2-(methylsulfonyl)benzene: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

    1,4-Dimethyl-3-(methylsulfonyl)benzene: Another positional isomer with distinct chemical properties.

Uniqueness

1,2-Dimethyl-3-(methylsulfonyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both methyl and methylsulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

811412-96-1

Molekularformel

C9H12O2S

Molekulargewicht

184.26 g/mol

IUPAC-Name

1,2-dimethyl-3-methylsulfonylbenzene

InChI

InChI=1S/C9H12O2S/c1-7-5-4-6-9(8(7)2)12(3,10)11/h4-6H,1-3H3

InChI-Schlüssel

FYWAJRTVIKZVRF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)S(=O)(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.